(3-Fluoropyridin-4-YL)methanol
Overview
Description
(3-Fluoropyridin-4-YL)methanol is an organic compound with the molecular formula C6H6FNO It is a derivative of pyridine, where a fluorine atom is substituted at the third position and a hydroxymethyl group at the fourth position
Scientific Research Applications
(3-Fluoropyridin-4-YL)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Safety and Hazards
Mechanism of Action
Fluoropyridines have found applications in various fields. For instance, they are used in the synthesis of pharmaceuticals and agrochemicals . About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . Over the past 50 years, many fluorinated medicinal and agrochemical candidates have been discovered, and the interest in the development of fluorinated chemicals has steadily increased .
Biochemical Analysis
Biochemical Properties
(3-Fluoropyridin-4-YL)methanol plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. For example, it may act as a substrate or inhibitor for certain enzymes, thereby affecting the overall metabolic flux . The nature of these interactions can vary, including covalent binding, non-covalent interactions, and allosteric modulation.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of key signaling molecules, leading to changes in downstream signaling cascades . Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional landscape of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity . These binding interactions can result in conformational changes that alter the function of the target biomolecule. Furthermore, this compound may influence gene expression by modulating the activity of transcription factors or epigenetic regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider, as they can impact its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its activity . Additionally, long-term exposure to this compound may result in adaptive cellular responses, such as changes in gene expression or metabolic adaptation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as modulation of metabolic pathways or enhancement of cellular function . At high doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux by acting as a substrate or inhibitor for key enzymes . This compound may also affect metabolite levels, leading to changes in the overall metabolic profile of the cell . Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can influence its localization and accumulation in different cellular compartments. For example, this compound may be transported into cells via specific membrane transporters, affecting its intracellular concentration and distribution .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it could localize to the nucleus, where it interacts with transcription factors, or to the mitochondria, influencing metabolic processes . Understanding its subcellular localization is essential for elucidating its precise role in cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 3-fluoropyridine with formaldehyde in the presence of a reducing agent to yield (3-Fluoropyridin-4-YL)methanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
(3-Fluoropyridin-4-YL)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Formation of 3-fluoropyridine-4-carboxylic acid.
Reduction: Formation of 3-fluoropyridin-4-ylmethanol.
Substitution: Formation of various substituted pyridine derivatives.
Comparison with Similar Compounds
Similar Compounds
(3-Chloropyridin-4-YL)methanol: Similar structure but with a chlorine atom instead of fluorine.
(3-Bromopyridin-4-YL)methanol: Similar structure but with a bromine atom instead of fluorine.
(3-Iodopyridin-4-YL)methanol: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
(3-Fluoropyridin-4-YL)methanol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. The fluorine atom can enhance the compound’s stability and influence its interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(3-fluoropyridin-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c7-6-3-8-2-1-5(6)4-9/h1-3,9H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGCNYCNQMSEKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678181 | |
Record name | (3-Fluoropyridin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870063-60-8 | |
Record name | (3-Fluoropyridin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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